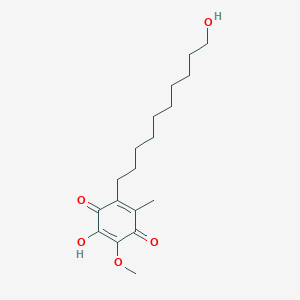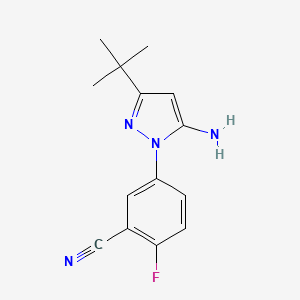![molecular formula C9H17NO2 B13067768 3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
3-[(5-Methyloxolan-2-yl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine involves several steps. One common method includes the reaction of 5-methyloxolan-2-ylmethanol with azetidine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-[(5-Methyloxolan-2-yl)methoxy]azetidine undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-[(5-Methyloxolan-2-yl)methoxy]azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(5-Methyloxolan-2-yl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use . For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparación Con Compuestos Similares
3-[(5-Methyloxolan-2-yl)methoxy]azetidine can be compared with other similar compounds, such as:
- 3-Methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of the oxolane and azetidine moieties, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
3-[(5-methyloxolan-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C9H17NO2/c1-7-2-3-8(12-7)6-11-9-4-10-5-9/h7-10H,2-6H2,1H3 |
Clave InChI |
IBVGCQICNGKZBC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



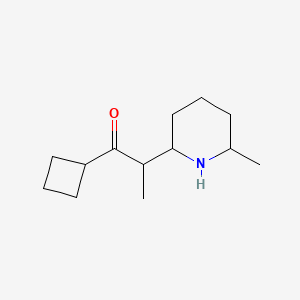
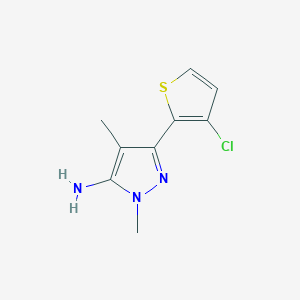
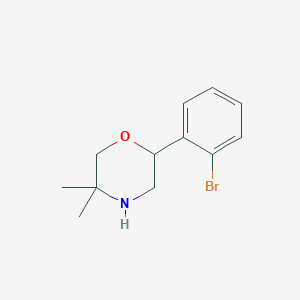

![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
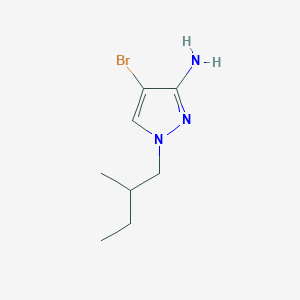
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
